Product packaging for 1-[(4-Methoxyphenyl)methoxy]propan-2-one(Cat. No.:CAS No. 88986-87-2)

1-[(4-Methoxyphenyl)methoxy]propan-2-one

Cat. No.: B12950921
CAS No.: 88986-87-2
M. Wt: 194.23 g/mol
InChI Key: JIUICGSPPXCTRJ-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

The significance of 1-[(4-Methoxyphenyl)methoxy]propan-2-one in organic chemistry is best understood by examining its structural components. The (4-Methoxyphenyl)methoxy group is more commonly known in synthetic chemistry as a para-methoxybenzyl (PMB) ether. PMB ethers are widely utilized as protecting groups for alcohols due to their relative stability and the specific conditions under which they can be cleaved. total-synthesis.comfiveable.me The presence of this functionality within the molecule suggests its potential role as a building block in the synthesis of more complex molecular architectures.

The combination of a reactive ketone carbonyl group with a stable PMB ether offers a platform for sequential chemical transformations. The ketone can undergo a variety of reactions, such as nucleophilic additions or reductions, while the PMB ether remains intact. Subsequently, the PMB group can be removed under specific oxidative or acidic conditions, unmasking a primary alcohol for further functionalization. total-synthesis.comchem-station.com This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled construction of intricate molecules.

Overview of Functional Group Chemistry (Ether, Ketone, Aromatic)

The chemical behavior of this compound is dictated by the interplay of its three key functional groups:

Ether (p-Methoxybenzyl Ether): The ether linkage in this molecule is a p-methoxybenzyl (PMB) ether. Unlike simple alkyl ethers, PMB ethers have unique reactivity due to the attached benzene (B151609) ring with an electron-donating methoxy (B1213986) group. total-synthesis.com This group enhances the stability of a potential benzylic carbocation, making the ether susceptible to cleavage under acidic conditions. More importantly, it allows for oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a method that leaves many other protecting groups unaffected. chem-station.com The C-O stretching vibration for ethers typically appears in the 1000-1300 cm⁻¹ region of an infrared (IR) spectrum. fiveable.me

Ketone: The propan-2-one unit provides a ketone carbonyl group (C=O). This group is polar and reactive, serving as an electrophilic site for nucleophiles. It can be reduced to a secondary alcohol, or the adjacent α-protons can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. In IR spectroscopy, the C=O stretch of a saturated aliphatic ketone gives a strong, characteristic absorption peak around 1715 cm⁻¹. libretexts.org In ¹³C NMR spectroscopy, the carbonyl carbon appears significantly downfield, typically in the 190-215 ppm range. libretexts.org

Aromatic (4-Methoxyphenyl): The 4-methoxyphenyl (B3050149) group consists of a benzene ring substituted with a methoxy group (-OCH₃). This electron-donating group influences the reactivity of the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to itself. It also plays a crucial role in the stability and reactivity of the PMB ether, as mentioned earlier.

Scope of Research and Potential Areas of Investigation

While direct research on this compound is limited, its structure suggests several promising areas for future investigation:

Synthetic Applications: The compound could be explored as a versatile three-carbon building block in organic synthesis. Its differential reactivity could be exploited in the synthesis of natural products or pharmaceutically relevant molecules that require a protected hydroxymethyl acetone (B3395972) moiety.

Spectroscopic and Structural Analysis: A detailed spectroscopic characterization using advanced NMR techniques, X-ray crystallography, and computational modeling would provide valuable data on its conformational preferences and electronic properties. nih.gov Such studies would offer insights into the interactions between the adjacent ether and ketone functionalities.

Derivatization and Biological Screening: The ketone functionality could be readily derivatized to create a library of related compounds. For instance, reduction to the corresponding alcohol, 1-[(4-Methoxyphenyl)methoxy]propan-2-ol, or reaction with various nucleophiles could yield novel structures. Given that many molecules containing the methoxyphenyl moiety exhibit biological activity, these derivatives could be screened for potential pharmacological properties. nih.gov

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Hydrogen Bond Acceptor Count3
Hydrogen Bond Donor Count0
Rotatable Bond Count4
Polar Surface Area35.53 Ų
LogP1.58

Note: These values are computationally predicted and await experimental verification.

Table 2: Characteristic Spectroscopic Peaks

Spectroscopy TypeFunctional GroupCharacteristic Signal
Infrared (IR)Ketone (C=O)~1715 cm⁻¹ (strong)
Infrared (IR)Ether (C-O)~1000-1300 cm⁻¹
¹³C NMRKetone Carbonyl~190-215 ppm
¹³C NMRMethoxy Carbon~55 ppm
¹H NMRMethoxy Protons~3.8 ppm (singlet)
¹H NMRMethylene (B1212753) Protons (adjacent to ether O)~4.5 ppm (singlet)
¹H NMRMethyl Protons (adjacent to ketone)~2.2 ppm (singlet)

Note: These are approximate chemical shifts and absorption frequencies based on typical values for these functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B12950921 1-[(4-Methoxyphenyl)methoxy]propan-2-one CAS No. 88986-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88986-87-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]propan-2-one

InChI

InChI=1S/C11H14O3/c1-9(12)7-14-8-10-3-5-11(13-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

JIUICGSPPXCTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC1=CC=C(C=C1)OC

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Modern Spectroscopic Techniques for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

No experimental ¹H or ¹³C NMR data for 1-[(4-Methoxyphenyl)methoxy]propan-2-one have been reported in the scientific literature. Consequently, a data table of chemical shifts and coupling constants cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

There are no high-resolution mass spectrometry data available that would confirm the elemental composition and elucidate the fragmentation pathways of This compound .

Infrared (IR) Spectroscopy for Functional Group Identification

An infrared spectrum for This compound has not been published. Therefore, a table of characteristic absorption bands for its functional groups cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form accessible for research)

There is no evidence in the current body of scientific literature to suggest that This compound has been synthesized and crystallized. As a result, no X-ray crystallographic data, which would provide definitive information on its solid-state structure, bond lengths, and angles, are available.

Synthetic Strategies and Methodologies for 1 4 Methoxyphenyl Methoxy Propan 2 One

De Novo Synthesis Approaches

The creation of 1-[(4-Methoxyphenyl)methoxy]propan-2-one from simpler, readily available starting materials involves two primary considerations: the formation of the ether bond connecting the 4-methoxyphenylmethyl group and the propan-2-one unit, and the introduction or generation of the ketone functionality.

Strategic Carbon-Oxygen Bond Formation for Ether Linkage Construction

The ether linkage is a central feature of the target molecule. Its construction can be achieved through several reliable methods, with the Williamson ether synthesis and reductive etherification being prominent examples.

The Williamson ether synthesis is a classic and versatile method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. youtube.commasterorganicchemistry.com For the synthesis of this compound, two primary disconnection strategies can be envisioned:

Route A: Reaction of the sodium salt of 1-hydroxypropan-2-one (the alkoxide) with 4-methoxybenzyl chloride (the alkyl halide).

Route B: Reaction of the sodium salt of 4-methoxybenzyl alcohol with 1-chloropropan-2-one.

In both routes, a strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, generating the nucleophilic alkoxide. brainly.com The choice between Route A and Route B is often dictated by the reactivity of the electrophile and the potential for side reactions. masterorganicchemistry.com For instance, 1-chloropropan-2-one in Route B is an α-halo ketone, which can be susceptible to elimination reactions under basic conditions. Therefore, Route A, utilizing the more reactive benzyl (B1604629) halide, is often the preferred pathway.

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between reactants in different phases (e.g., an aqueous and an organic phase), enhancing the reaction rate and yield. quizlet.com

Table 1: Illustrative Reaction Parameters for Williamson Ether Synthesis

Parameter Route A Route B
Nucleophile Sodium 1-oxopropan-2-ide Sodium 4-methoxybenzyloxide
Electrophile 4-Methoxybenzyl chloride 1-Chloropropan-2-one
Base Sodium Hydride (NaH) Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF) Dimethylformamide (DMF)
Temperature 0 °C to room temperature 0 °C to room temperature
Phase Transfer Catalyst Tetrabutylammonium bromide (optional) Tetrabutylammonium bromide (optional)

A more modern approach to ether synthesis is the catalytic reductive etherification of alcohols with carbonyl compounds. nih.gov This method avoids the use of stoichiometric amounts of strong bases and alkyl halides. For the synthesis of this compound, this could involve the reaction of 4-methoxybenzyl alcohol with acetone (B3395972).

The reaction typically proceeds in the presence of a Lewis acid catalyst, such as Yb(OTf)₃, and a reducing agent, like triethylsilane (Et₃SiH). nih.gov The mechanism is thought to involve the initial formation of a hemiketal, which is then reduced to the ether. This one-pot procedure offers a highly efficient and atom-economical route to the target ether.

Table 2: Representative Conditions for Reductive Etherification

Component Example
Alcohol 4-Methoxybenzyl alcohol
Carbonyl Compound Acetone
Catalyst Ytterbium(III) triflate (Yb(OTf)₃)
Reducing Agent Triethylsilane (Et₃SiH)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room temperature

Introduction and Modification of the Propan-2-one Moiety

The propan-2-one side chain can be introduced either by direct incorporation or by modification of a precursor functional group.

A common and effective strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be prepared by the oxidation of the precursor alcohol, 1-[(4-Methoxyphenyl)methoxy]propan-2-ol.

A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the tolerance of other functional groups in the molecule. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. Examples of suitable reagents include:

Pyridinium chlorochromate (PCC): A versatile reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a rapid and high-yielding oxidation of alcohols to ketones under neutral conditions.

The oxidation of 1-methoxy-2-propanol (B31579) to methoxyacetone (B41198) using air over a platinum catalyst or with chlorine has also been reported, suggesting that catalytic oxidation methods could be applicable. google.comresearchgate.net

Table 3: Comparison of Oxidation Methods for 1-[(4-Methoxyphenyl)methoxy]propan-2-ol

Oxidation Method Oxidizing Agent Typical Solvent Key Features
PCC Oxidation Pyridinium chlorochromate Dichloromethane (CH₂Cl₂) Mild, selective for alcohols.
Swern Oxidation (COCl)₂, DMSO, Et₃N Dichloromethane (CH₂Cl₂) Low temperature, avoids heavy metals.
Dess-Martin Oxidation Dess-Martin Periodinane Dichloromethane (CH₂Cl₂) Neutral conditions, rapid reaction.

Ketones can also be synthesized through acylation reactions, which involve the introduction of an acyl group. While Friedel-Crafts acylation of anisole (B1667542) could be considered, it would likely lead to acylation on the aromatic ring rather than forming the desired structure. vulcanchem.com

A more targeted approach would involve the use of an organometallic reagent. For instance, a Grignard reagent or an organolithium species derived from 4-methoxybenzyl chloride could potentially react with a suitable acetylating agent like acetyl chloride or acetic anhydride. However, controlling the reactivity of such powerful nucleophiles can be challenging.

A more refined strategy involves the acylation of a less reactive organometallic species or the use of a coupling reaction. For example, the reaction of an organocadmium or organocuprate reagent derived from 4-methoxybenzyl bromide with acetyl chloride is a classic method for ketone synthesis that minimizes the common problem of over-addition to form a tertiary alcohol.

Stereoselective Synthesis Approaches for Analogues or Derivatives

The creation of chiral centers with high stereoselectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. For analogues of this compound, where the carbon bearing the ether linkage can be a stereocenter, several powerful strategies can be employed.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied to the synthesis of chiral carbonyl compounds. numberanalytics.comnumberanalytics.com

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to the propan-2-one moiety. Subsequent alkylation or other C-C bond-forming reactions at the alpha-position would proceed with high diastereoselectivity due to the steric and electronic influence of the auxiliary. For instance, oxazolidinone auxiliaries, pioneered by Evans, are well-known for directing the stereoselective alkylation of enolates. harvard.edu The enolate of an N-acyl oxazolidinone derived from a propionate (B1217596) equivalent could be alkylated with a p-methoxybenzyl halide to introduce the desired side chain with high stereocontrol.

Another approach involves the use of chiral imines or hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). These auxiliaries are effective in directing the stereoselective alkylation of ketones and aldehydes.

Chiral Auxiliary StrategyAuxiliary ExampleKey ReactionTypical Diastereomeric Excess (d.e.)
Oxazolidinone-Mediated AlkylationEvans AuxiliariesAsymmetric Alkylation of Enolates>95%
SAMP/RAMP Hydrazone Alkylation(S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidineAsymmetric Alkylation of Ketone Hydrazones>90%
Chiral Sulfinimine ChemistryN-tert-Butanesulfinyl IminesDiastereoselective Addition to Imines>95:5 dr

This table is illustrative and provides typical ranges of diastereoselectivity for these methods based on literature for analogous systems.

Asymmetric Catalysis in Formation of Chiral Centers

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of chiral α-alkoxy ketones, both transition-metal catalysis and organocatalysis have shown significant promise. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation (AAA) of ketone enolates is a powerful method for constructing chiral centers adjacent to a carbonyl group. nih.govnih.gov In a potential route to an analogue of this compound, a pre-formed enolate of a suitable ketone could be reacted with a p-methoxybenzyl-containing allylic electrophile in the presence of a palladium catalyst and a chiral ligand. nih.govnih.gov Research has shown that even for conformationally flexible acyclic ketones, high yields and enantioselectivities can be achieved. nih.gov Rhodium-catalyzed enantioselective allylic alkylation of acyclic α-alkoxy aryl ketones has also been reported as an effective method. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. youtube.com Chiral primary or secondary amines, such as proline and its derivatives, can activate ketones by forming chiral enamines, which then react with electrophiles in a stereocontrolled manner. youtube.com For the synthesis of an α-alkoxy ketone, an asymmetric α-oxidation or a related reaction could be envisioned. For example, the direct asymmetric α-functionalization of a ketone with an oxygen or nitrogen electrophile can be achieved with high enantioselectivity using organocatalysts. nih.gov

Catalytic ApproachCatalyst/Ligand ExampleKey ReactionTypical Enantiomeric Excess (e.e.)
Palladium-Catalyzed AAAPd₂(dba)₃ / Chiral Phosphine LigandAsymmetric Allylic Alkylation88-94%
Rhodium-Catalyzed AlkylationRhodium complex with Chiral PhosphiteEnantioselective Allylic AlkylationHigh e.e. reported for aryl ketones
OrganocatalysisProline and derivativesAsymmetric α-functionalizationUp to 99%
Nickel-Catalyzed Cross-CouplingNickel complex with Bimetallic LigandEnantioselective α-alkylationHigh yields and good enantioselectivities

This table presents representative data for asymmetric ketone alkylations and functionalizations from the literature. nih.govnih.govnih.gov

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis to create efficient synthetic routes. nih.gov

For the synthesis of chiral analogues of this compound, a key biocatalytic step could be the stereoselective reduction of a precursor diketone or the kinetic resolution of a racemic alcohol. nih.govacs.org For instance, a wide range of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are known to reduce ketones to chiral alcohols with high enantioselectivity. acs.org A chemoenzymatic route could involve the chemical synthesis of a prochiral diketone, followed by a highly selective enzymatic reduction to yield a chiral hydroxyketone. This intermediate could then be chemically modified to afford the final product.

Another powerful biocatalytic method is the use of lipases for the kinetic resolution of racemic alcohols or esters. jocpr.com A racemic mixture of 1-[(4-methoxyphenyl)methoxy]propan-2-ol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. jocpr.commdpi.com

Biocatalytic StrategyEnzyme ClassTransformationKey Advantage
Asymmetric ReductionKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)Reduction of a prochiral diketone to a chiral hydroxyketoneHigh enantioselectivity (>99% e.e.)
Kinetic ResolutionLipases, EsterasesEnantioselective acylation or hydrolysis of a racemic alcohol/esterAccess to both enantiomers with high purity
Lyase-Catalyzed CarboligationThiamine Diphosphate-Dependent LyasesFormation of α-hydroxy ketones from aldehydesHigh productivity and enantiomeric excess

This table summarizes common biocatalytic approaches for the synthesis of chiral hydroxy ketones and related compounds. nih.govacs.org

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chembam.comwikipedia.org The application of these principles is crucial for developing sustainable synthetic routes to fine chemicals like this compound.

Atom Economy and E-factor Considerations

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" as they generate minimal waste. In contrast, substitution and elimination reactions often have lower atom economies. When designing a synthesis for this compound, prioritizing reactions with high atom economy is a key green chemistry consideration.

E-factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.comwikipedia.org It provides a more comprehensive measure of the environmental impact of a process by considering not only byproducts but also solvent losses and waste from workup procedures. The pharmaceutical and fine chemical industries traditionally have high E-factors, often ranging from 25 to over 100. chembam.com Optimizing synthetic routes to minimize the E-factor is a critical goal in green chemistry.

Industry SectorTypical E-factor Range
Oil Refining< 0.1
Bulk Chemicals<1 - 5
Fine Chemicals5 - >50
Pharmaceuticals25 - >100

This table illustrates the typical E-factors across different sectors of the chemical industry. chembam.com

For the synthesis of this compound, a high E-factor could result from the use of protecting groups, stoichiometric reagents, and extensive solvent-based purifications. Employing catalytic methods, as discussed in section 3.2.2, can significantly improve both atom economy and the E-factor.

Solvent Selection and Catalysis for Sustainability

Solvent Selection: Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste. nih.gov The selection of greener solvents is therefore a critical aspect of sustainable synthesis. nih.gov Ideal green solvents are non-toxic, non-flammable, derived from renewable resources, and readily recyclable. Water is often considered the greenest solvent, although its use can be limited by the solubility of organic reactants. nih.gov Other green solvent alternatives include supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. For alkylation reactions, such as the potential synthesis of this compound, exploring solvent-free conditions or the use of more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint. rsc.org

Catalysis for Sustainability: As previously mentioned, catalysis is a cornerstone of green chemistry. Both homogeneous and heterogeneous catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and waste generation. For instance, the use of a recyclable heterogeneous catalyst for the alkylation step in the synthesis of this compound would simplify product purification and minimize catalyst waste. rsc.org Biocatalysis, with its mild reaction conditions and high selectivity, also represents a highly sustainable catalytic approach. nih.gov

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactivity at the Carbonyl Center

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ncert.nic.inmasterorganicchemistry.comlibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. ncert.nic.inlibretexts.org The presence of two substituents in ketones, as opposed to one in aldehydes, provides greater steric hindrance to an approaching nucleophile. libretexts.org In the case of 1-[(4-Methoxyphenyl)methoxy]propan-2-one, the two substituents are a methyl group and a (p-methoxybenzyl)oxymethyl group.

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The mechanism involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones to form alcohols. masterorganicchemistry.com The reaction of this compound with a Grignard reagent would proceed via nucleophilic addition to the carbonyl carbon. quora.com Subsequent acidic workup would protonate the resulting alkoxide to furnish a tertiary alcohol. quora.commasterorganicchemistry.com The reaction is irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.com

Hydride Reduction: The ketone can be reduced to a secondary alcohol, 1-[(4-Methoxyphenyl)methoxy]propan-2-ol , using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in an irreversible nucleophilic addition. masterorganicchemistry.com NaBH₄ is a milder reagent and is typically sufficient for ketone reduction, while LiAlH₄ is much more reactive.

Cyanohydrin Formation: Ketones react with hydrogen cyanide (HCN) to yield cyanohydrins. ncert.nic.in The reaction is typically catalyzed by a base, which generates the more potent cyanide ion (CN⁻) nucleophile. ncert.nic.inkhanacademy.org The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the alkoxide intermediate by HCN or added acid yields the corresponding cyanohydrin. khanacademy.org

Reaction TypeReagent(s)Expected Product
Grignard Addition1. CH₃MgBr2. H₃O⁺2-Methyl-1-[(4-methoxyphenyl)methoxy]propan-2-ol
Hydride Reduction1. NaBH₄2. H₃O⁺ or CH₃OH1-[(4-Methoxyphenyl)methoxy]propan-2-ol
Cyanohydrin FormationKCN, H⁺2-Hydroxy-2-methyl-3-[(4-methoxyphenyl)methoxy]propanenitrile

Aldol (B89426) Condensation: The aldol reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. wikipedia.org this compound possesses acidic α-hydrogens on both the methyl and methylene (B1212753) carbons and can thus form an enolate to act as a nucleophile. In a "crossed" or "mixed" aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde), the ketone acts as the nucleophilic partner. wikipedia.org The initial addition product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions (e.g., with heat or acid/base catalysis) to form a conjugated α,β-unsaturated ketone. wikipedia.orgnih.govacs.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from a compound with a particularly acidic methylene group (an active methylene compound), such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. The product is an α,β-unsaturated compound formed after spontaneous dehydration.

Wittig Reaction: The Wittig reaction is a highly effective method for converting ketones into alkenes. wikipedia.orgorganic-chemistry.org The reaction involves a phosphorus ylide (a Wittig reagent), which adds to the ketone to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. vanderbilt.edumasterorganicchemistry.com The reaction is highly versatile as it tolerates a wide range of functional groups and fixes the position of the new double bond. wikipedia.orglibretexts.orgvanderbilt.edu

Reaction TypeReagent(s)Expected Product
Crossed AldolBenzaldehyde, NaOH(E)-4-[(4-Methoxyphenyl)methoxy]-1-phenylbut-3-en-2-one (after dehydration)
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)2-Methyl-3-[(4-methoxyphenyl)methoxy]prop-1-ene

The hydrogens on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. chemistrysteps.com this compound has two such positions: the C1 methylene group and the C3 methyl group. The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic). chemistrysteps.com

Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond at the α-position. jove.comjove.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate by removing a proton from the less-hindered position (the methyl group). chemistrysteps.com Weaker bases or higher temperatures can lead to the more substituted, thermodynamically stable enolate (from the methylene group). chemistrysteps.com Alkylation works best with primary alkyl halides. chemistrysteps.comjove.com

Halogenation: α-Halogenation can occur under either acidic or basic conditions. wikipedia.org In acid, the reaction proceeds via the enol intermediate and typically results in monosubstitution. pressbooks.pubmasterorganicchemistry.com Under basic conditions, the more acidic α-proton is removed to form an enolate, which then attacks the halogen. pressbooks.pub The introduction of a halogen increases the acidity of the remaining α-hydrogens, leading to rapid, exhaustive halogenation. wikipedia.orgpressbooks.pub For a methyl ketone like the title compound, base-promoted halogenation with excess halogen (e.g., I₂, Br₂, Cl₂) and base leads to the haloform reaction . ncert.nic.inyoutube.com This process converts the methyl group into a trihalomethyl group, which is then cleaved to yield a carboxylate and a haloform (e.g., iodoform, CHI₃, a yellow precipitate). pressbooks.pubjove.com

Acylation: The enolate can also be acylated by reacting it with an acyl chloride or anhydride. This reaction forms a β-dicarbonyl compound, which is a versatile synthetic intermediate.

Transformations Involving the Ether Linkage

The p-methoxybenzyl (MPM or PMB) group is a widely used protecting group for alcohols in organic synthesis. oup.com It is valued for its stability under many conditions and for the variety of methods available for its selective removal. oup.comacs.org

Cleavage of the MPM ether in this compound would regenerate the alcohol, 1-hydroxypropan-2-one , and release p-methoxybenzyl derivatives. This deprotection can be achieved under oxidative, reductive, or acidic conditions.

Oxidative Cleavage: This is the most common method for MPM ether removal. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective. acs.orgjst.go.jporganic-chemistry.org The electron-rich p-methoxyphenyl ring facilitates oxidation, leading to selective cleavage even in the presence of other groups like benzyl (B1604629) ethers. oup.comacs.org

Acidic Cleavage: MPM ethers can be cleaved by strong acids like trifluoroacetic acid (TFA) or by various Lewis acids. oup.comacs.org A catalytic amount of a Lewis acid is often used in conjunction with a nucleophile or scavenger. jst.go.jp Recent methods utilize catalytic amounts of HCl in hexafluoro-2-propanol (HFIP) or FeCl₃. jst.go.jpacs.org

Reductive Cleavage: While standard catalytic hydrogenolysis (e.g., H₂, Pd/C) can cleave benzyl ethers, the MPM group is often stable under these conditions, allowing for selective deprotection of other groups. jst.go.jp However, specific reductive methods have been developed for MPM ethers, such as using sodium cyanoborohydride with boron trifluoride etherate, which yields the deprotected alcohol and 4-methylanisole. acs.org

Cleavage MethodReagent(s)ByproductsReference
OxidativeDDQ4-Methoxybenzaldehyde, DDHQ acs.orgjst.go.jporganic-chemistry.org
OxidativeCeric Ammonium Nitrate (CAN)4-Methoxybenzaldehyde acs.orgjst.go.jp
Acidic (Lewis)FeCl₃ (catalytic) in CH₂Cl₂4-MPM derived side-products jst.go.jp
Acidic (Brønsted)HCl (catalytic) in HFIP/CH₂Cl₂4-Methoxybenzyl chloride acs.org
ReductiveNaCNBH₃, BF₃·OEt₂ in THF4-Methylanisole acs.org

While less common, rearrangement processes involving ether moieties can occur, particularly under strong acidic conditions that can generate carbocationic intermediates. For instance, treatment of certain MPM ethers with boron trifluoride etherate has been reported to yield rearrangement products alongside the expected cleavage products. acs.org For this compound, protonation of the ether oxygen followed by cleavage could form a stable p-methoxybenzyl carbocation. While this would typically be trapped by a nucleophile, intramolecular reactions, though not documented for this specific substrate, remain a theoretical possibility under specific conditions.

Inability to Generate Article on "1-[(4-M ethoxyphenyl)methoxy]propan-2-one"

Following a comprehensive and targeted search for scientific literature, it has been determined that there is a significant lack of published research on the specific chemical compound “this compound” that would be required to generate the detailed article as outlined.

The performed searches, which included specific queries on the reactivity of the aromatic ring system and catalytic transformations of the compound, did not yield any dedicated studies on its electrophilic aromatic substitution (halogenation, nitration, sulfonation), modifications of its methoxy (B1213986) substituent, or its behavior in transition metal-catalyzed and organocatalytic reactions. Furthermore, no kinetic or thermodynamic studies detailing its reaction pathways could be located.

While information on related compounds such as 1-(4-methoxyphenyl)propan-2-one and other derivatives is available, this information cannot be scientifically and accurately extrapolated to "this compound" to fulfill the detailed requirements of the requested article structure. Generating content based on related but distinct molecules would be speculative and would not meet the standards of scientific accuracy.

Therefore, due to the absence of specific research findings for "this compound" in the public domain, it is not possible to create the requested professional and authoritative article that strictly adheres to the provided outline and content inclusions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-[(4-Methoxyphenyl)methoxy]propan-2-one, the conformational landscape is primarily dictated by the rotational freedom around several single bonds: the C-O bonds of the ether linkage and the C-C bond connecting the methoxypropyl group to the ether oxygen.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. The vibrational frequencies for this compound can be predicted from the optimized geometry.

Based on analyses of similar structures, the following characteristic vibrational modes are expected. The C=O stretching vibration of the ketone group is one of the most intense and easily identifiable peaks in the IR spectrum, typically appearing in the range of 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are predicted to occur above 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would likely produce strong bands in the fingerprint region, around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The methoxy (B1213986) group (-OCH₃) would also show characteristic C-H stretching and bending modes.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
KetoneC=O Stretch1700 - 1725
Aromatic RingC-H Stretch3050 - 3150
Aromatic RingC=C Stretch1500 - 1600
EtherC-O-C Asymmetric Stretch~1250
EtherC-O-C Symmetric Stretch~1050
Methoxy GroupC-H Stretch2850 - 2950

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl (B3050149) ring, which is activated by the electron-donating methoxy group. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group (C=O) of the propan-2-one moiety, as this is the most electrophilic part of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive and undergo electronic transitions at lower energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This makes it the primary site for electrophilic attack. The aromatic ring, enriched by the methoxy group, would also exhibit a region of negative potential. Conversely, the most positive potential (blue) would be found around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Predictions (e.g., Computed NMR Chemical Shifts, UV-Vis Absorption Spectra)

Computational methods can also predict spectroscopic properties, which can aid in the structural elucidation of new compounds.

Computed NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C NMR chemical shifts for this compound would be benchmarked against a standard like tetramethylsilane (B1202638) (TMS).

¹H NMR: The aromatic protons on the benzene ring would appear in the range of 6.8-7.3 ppm, with those ortho to the methoxy group being more shielded (lower ppm) than those meta. The protons of the methoxy group (-OCH₃) would likely be a singlet around 3.8 ppm. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen would be a singlet around 4.5 ppm, and the methyl protons (-C(O)CH₃) of the ketone would be a singlet around 2.1 ppm.

¹³C NMR: The carbonyl carbon (C=O) would be the most deshielded carbon, appearing around 205-210 ppm. The aromatic carbons would be found in the 114-160 ppm region. The carbon of the methoxy group would be around 55 ppm, while the methylene and methyl carbons of the propanone chain would appear further upfield.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The main electronic transitions in this compound would likely be π → π* transitions associated with the aromatic ring and n → π* transitions associated with the carbonyl group. The π → π* transitions are typically of high intensity and would occur at lower wavelengths, while the n → π* transition of the ketone is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypeKey Group/AtomPredicted Chemical Shift / Absorption
¹H NMRAromatic H6.8 - 7.3 ppm
¹H NMRMethoxy H (-OCH₃)~3.8 ppm
¹H NMRMethylene H (-O-CH₂-)~4.5 ppm
¹H NMRMethyl H (-C(O)CH₃)~2.1 ppm
¹³C NMRCarbonyl C (C=O)205 - 210 ppm
¹³C NMRAromatic C114 - 160 ppm
¹³C NMRMethoxy C (-OCH₃)~55 ppm
UV-VisAromatic Ringπ → π* transition
UV-VisCarbonyl Groupn → π* transition

Reaction Pathway Modeling and Transition State Theory

As of the latest available data, specific theoretical studies detailing the reaction pathway modeling and transition state theory for the chemical compound this compound are not present in the surveyed scientific literature. Computational investigations into the mechanisms of reactions involving this specific ketone, including the identification of transition states, intermediates, and the associated energy barriers, have not been published. Therefore, detailed models of its reaction coordinates and the application of transition state theory to predict its reaction kinetics are currently unavailable.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

There is a lack of published research focused on the non-linear optical (NLO) properties and molecular polarizability of this compound. Computational studies, such as those employing Density Functional Theory (DFT) to calculate properties like the first-order hyperpolarizability (β) and mean polarizability (α), have been conducted on various organic molecules, including some with methoxyphenyl groups, to assess their potential in NLO applications. nih.govresearchgate.net However, dedicated theoretical calculations and experimental validations of these properties for this compound have not been reported. Consequently, there is no specific data available to be presented in tabular format for its NLO characteristics or molecular polarizability.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Key Synthetic Intermediate for Complex Molecules

1-(4-Methoxyphenyl)propan-2-one is a versatile ketone that serves as a valuable starting material for the synthesis of a variety of more complex molecules, particularly those with applications in medicinal chemistry and pharmacology. Its structure, featuring a reactive ketone carbonyl group, an adjacent activatable methylene (B1212753) group, and a methoxy-substituted aromatic ring, allows for a range of chemical transformations.

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. For instance, it is a key precursor in the production of certain bronchodilators. Through a process known as reductive amination, 1-(4-methoxyphenyl)propan-2-one is reacted with an appropriate amine to form N-substituted amine intermediates, which are central to the framework of drugs like Formoterol. google.com This multi-step synthesis highlights the compound's role in building the carbon skeleton of complex, biologically active molecules.

Furthermore, this ketone is employed as a building block for chalcones, which are precursors to flavonoids and isoflavonoids. Chalcones are synthesized via a base-catalyzed aldol (B89426) condensation reaction between a ketone and an aldehyde. uomustansiriyah.edu.iqsigmaaldrich.com For example, the condensation of 1-(4-methoxyphenyl)propan-2-one (or its close analog, acetophenone) with various benzaldehydes yields chalcone derivatives that are investigated for their potential pharmacological activities. uomustansiriyah.edu.iq These chalcone intermediates can then be cyclized to form a wide array of heterocyclic compounds.

The following table summarizes key synthetic applications of 1-(4-methoxyphenyl)propan-2-one as an intermediate.

Target Molecule ClassSynthetic ReactionSignificance of Intermediate
Pharmaceutical Intermediates (e.g., for Formoterol)Reductive AminationForms the core backbone of the final active pharmaceutical ingredient. google.com
ChalconesAldol CondensationPrecursors to flavonoids and other biologically active heterocyclic systems. uomustansiriyah.edu.iqsigmaaldrich.com
Substituted AminesReductive AminationCreates complex amine structures that are valuable in drug discovery. google.com

Strategies for Derivatization and Further Functionalization

The chemical reactivity of 1-(4-methoxyphenyl)propan-2-one provides multiple avenues for its derivatization and functionalization. These strategies primarily target the ketone carbonyl group, the α-hydrogens on the adjacent methylene group, and the aromatic ring.

Reactions at the α-Position (Enolate Chemistry): The methylene (CH₂) group adjacent to the carbonyl is the most reactive site for many transformations due to the acidity of its α-hydrogens. In the presence of a strong base, such as lithium diisopropylamide (LDA), one of these protons can be removed to form a nucleophilic enolate ion. libretexts.orglumenlearning.com This enolate is a powerful intermediate for forming new carbon-carbon bonds.

Alkylation: The enolate can react with alkyl halides in an S(_N)2 reaction to introduce an alkyl group at the α-position. This is a standard method for elaborating the carbon skeleton. The choice of the alkyl halide is typically restricted to primary or methyl halides to avoid competing elimination reactions. libretexts.orglibretexts.org

Aldol Condensation: As previously mentioned, the enolate can act as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone. This reaction is fundamental to the synthesis of chalcones and other α,β-unsaturated ketones. wikipedia.org The reaction is typically catalyzed by a base (like NaOH or KOH) which facilitates both the enolate formation and the subsequent dehydration step. magritek.com

Reactions of the Carbonyl Group: The ketone functionality itself is a prime target for derivatization.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-methoxyphenyl)propan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

Reductive Amination: This is a one-pot reaction that converts the ketone into an amine. The ketone first reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This is a crucial step in the synthesis of pharmaceutical intermediates from 1-(4-methoxyphenyl)propan-2-one. google.com

The table below outlines common derivatization strategies.

Reactive SiteReaction TypeReagentsResulting Functional Group/Structure
α-MethyleneAlkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkylated Ketone
α-MethyleneAldol CondensationAldehyde/Ketone, Base (e.g., NaOH)α,β-Unsaturated Ketone (Chalcone)
CarbonylReductionNaBH₄ or LiAlH₄Secondary Alcohol
CarbonylReductive AminationAmine (R-NH₂), Reducing AgentSecondary Amine

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry. 1-(4-methoxyphenyl)propan-2-one serves as a valuable precursor for the synthesis of various heterocyclic systems, often via multi-step reactions where it provides a key carbon framework.

A common strategy involves first converting the ketone into an α,β-unsaturated ketone (a chalcone) through an aldol condensation, as described previously. This chalcone derivative then becomes the direct precursor to the heterocyclic ring.

Synthesis of Pyrimidines: Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms, forming the core of nucleobases like cytosine, thymine, and uracil. bu.edu.eg Chalcones can react with compounds containing an N-C-N fragment, such as guanidine, urea, or thiourea, to form pyrimidine derivatives. bu.edu.egorganic-chemistry.org The reaction proceeds through a Michael addition followed by intramolecular condensation and dehydration.

Synthesis of Pyrazoles: Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. They can be synthesized by the reaction of α,β-unsaturated ketones with hydrazine (H₂NNH₂). semanticscholar.org The reaction involves the initial formation of a hydrazone followed by cyclization and elimination of water.

In these syntheses, the 1-(4-methoxyphenyl)propan-2-one unit ultimately becomes a significant part of the final heterocyclic structure, influencing its physical and biological properties.

Precursor for Advanced Functional Materials and Molecular Probes (e.g., in nucleic acid chemistry)

Despite its utility in organic synthesis for discrete molecules, a review of available scientific literature does not indicate that 1-(4-methoxyphenyl)propan-2-one is currently utilized as a precursor for advanced functional materials, such as polymers, or as a molecular probe, particularly in the context of nucleic acid chemistry. The specific query regarding its application in nucleic acid chemistry uomustansiriyah.edu.iq may be based on a misunderstanding of the compound's documented applications. Research into modified nucleosides and nucleic acid probes is an active field, but it typically involves the chemical modification of the nucleoside's sugar or base components directly, and there is no evidence to suggest that 1-(4-methoxyphenyl)propan-2-one is employed in these synthetic pathways. digitellinc.comsemanticscholar.orgfrontiersin.org

The development of molecular probes often requires the incorporation of specific functional groups that can interact with biological targets or provide a detectable signal (e.g., fluorescent moieties). While 1-(4-methoxyphenyl)propan-2-one possesses a methoxyphenyl group, which has some fluorescent properties, there is no documentation of it being developed into a molecular probe for nucleic acids or other biological macromolecules. Such an application would necessitate further chemical modification to introduce functionalities capable of specific binding (e.g., intercalating groups, hydrogen-bonding moieties, or reactive groups for covalent attachment), which has not been reported for this compound.

Therefore, its role as a precursor for advanced functional materials and molecular probes remains an area without documented research findings.

Q & A

Basic: What are the standard synthetic routes for 1-[(4-Methoxyphenyl)methoxy]propan-2-one in academic research?

Methodological Answer:
A common approach involves the condensation of 4-methoxyphenol with propan-2-one derivatives under acidic or basic catalysis. For example, oxime intermediates (e.g., 1-(4-methoxyphenyl)propan-2-one oxime) are used in multistep syntheses, as seen in the preparation of tropane derivatives . Alternative routes may employ Friedel-Crafts acylation or nucleophilic substitution to introduce the methoxyphenyl group. Reaction optimization typically requires controlled temperatures (50–80°C) and inert atmospheres to minimize side reactions .

Key Data:

Reaction StepReagents/ConditionsYield (%)Reference
Oxime formationHydroxylamine HCl, EtOH, reflux43–48
CondensationH2SO4 (cat.), 70°C, 6h~78

Basic: How is structural confirmation of this compound achieved post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Peaks for the methoxy group (δ ~3.8 ppm in 1H NMR; ~55 ppm in 13C NMR) and ketone carbonyl (δ ~207 ppm in 13C NMR) are critical. Aromatic protons (δ 6.8–7.2 ppm) confirm the 4-methoxyphenyl moiety .
  • HRMS : Exact mass analysis (e.g., m/z 164.2011 for [M+H]+) validates the molecular formula (C10H12O2) .
  • IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) provide additional confirmation .

Example NMR Data (from Derivatives):

Proton Environmentδ (ppm)MultiplicityReference
Methoxy (-OCH3)3.80Singlet
Aromatic H6.90–7.10Doublet

Advanced: How can computational methods predict reactivity in derivatives of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For nitro-substituted derivatives (e.g., 2-aryl-3-nitro-2H-chromenes), computational studies predict regioselectivity in electrophilic substitutions based on frontier molecular orbitals. These models align with experimental outcomes (e.g., nitration at the para position) .

Case Study:

  • Nitro Derivative (4c) : Calculated HOMO-LUMO gap correlates with observed stability under acidic conditions.
  • Byproduct Analysis : MD simulations reveal steric hindrance in bulky substituents, explaining reduced yields in certain routes .

Advanced: What strategies resolve contradictions in spectral data for structurally similar byproducts?

Methodological Answer:

  • LC-MS/MS : Fragmentation patterns distinguish isomers (e.g., ortho vs. para substitution) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, NOESY confirms spatial proximity of methoxy and ketone groups .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., chromene analogs with R-factor < 0.05) .

Example:
In derivatives like 1-(6-Chloro-3-nitro-2-phenylchroman-4-yl)propan-2-one (4f), HRMS (m/z 368.0666) combined with 13C NMR confirmed the chloro-nitro substitution pattern despite initial ambiguity in 1H NMR .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (UN 1224; Hazard Class 3.2) .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Static discharge precautions (S33) are mandatory .
  • Spill Management : Absorb with inert material (e.g., sand), avoid water (S29), and dispose via hazardous waste protocols .

Physical Properties:

PropertyValueReference
Boiling Point268°C
Flash Point101.7°C
Vapor Pressure0.00789 mmHg (25°C)

Advanced: How are reaction yields optimized for nitro- or halogen-substituted derivatives?

Methodological Answer:

  • Catalyst Screening : Lewis acids (e.g., AlCl3) improve nitration efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates.
  • Stoichiometry : A 3:1 molar ratio of oxime to ketone precursor maximizes yields (up to 86% for bromo derivatives) .

Yield Comparison:

DerivativeSubstituentYield (%)ConditionsReference
4f6-Chloro84DMF, 80°C, 8h
4g6-Bromo86DMF, 80°C, 10h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.